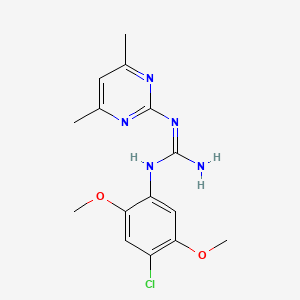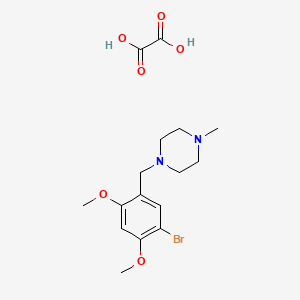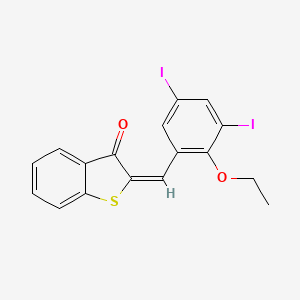
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as CDP323, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is expressed on immune cells, including microglia and astrocytes in the central nervous system. CDP323 has been studied for its potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and neuropathic pain.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine acts as a competitive antagonist of the P2X7 receptor, which is involved in the activation of microglia and astrocytes in the central nervous system. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which contribute to neuroinflammation and neurodegeneration. By blocking the P2X7 receptor, this compound reduces the release of pro-inflammatory cytokines and promotes neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta deposition, tau phosphorylation, and neuroinflammation. In animal models of multiple sclerosis, this compound has been shown to reduce demyelination and axonal damage. In animal models of neuropathic pain, this compound has been shown to reduce pain behavior and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments include its specificity for the P2X7 receptor, its ability to cross the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, the limitations of using this compound in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One area of interest is the potential use of this compound as a therapeutic agent for other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more potent and selective P2X7 receptor antagonists, which could have improved therapeutic efficacy and reduced toxicity. Additionally, the use of this compound as a diagnostic tool for Alzheimer's disease could be further explored, as the P2X7 receptor is upregulated in other neurodegenerative disorders as well.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves several steps, including the reaction of 4-chloro-2,5-dimethoxyaniline with 4,6-dimethyl-2-pyrimidinamine to form the intermediate compound, which is then reacted with cyanogen bromide and guanidine hydrochloride to yield the final product. The synthesis of this compound has been optimized to increase yield and purity, and the compound has been extensively characterized using various analytical techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been extensively studied for its potential therapeutic benefits in various neurological disorders. In preclinical studies, this compound has been shown to reduce inflammation, oxidative stress, and neurodegeneration in animal models of Alzheimer's disease and multiple sclerosis. This compound has also been shown to reduce neuropathic pain in animal models of chronic pain. In addition, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as the P2X7 receptor is upregulated in the brains of Alzheimer's patients.
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-8-5-9(2)19-15(18-8)21-14(17)20-11-7-12(22-3)10(16)6-13(11)23-4/h5-7H,1-4H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMLTDOHSCDZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5436399.png)


![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5436406.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5436412.png)
![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5436431.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5436437.png)
![7-(1H-imidazol-2-ylcarbonyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5436445.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5436452.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5436465.png)
![ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5436471.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5436474.png)
![methyl 3-{2-[1-(5-chloro-2-thienyl)ethylidene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5436486.png)